![molecular formula C27H36N2O6 B1662449 Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)- CAS No. 6634-56-6](/img/structure/B1662449.png)
Benzenebutanoic acid, 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-
Übersicht
Beschreibung
NXN-188 is a first-in-class, dual-action small molecule that incorporates both neuronal nitric oxide synthase inhibition and serotonin receptor agonism. It is being developed for the treatment of acute migraine . Nitric oxide is a key mediator in migraine pathogenesis, and serotonin receptors play a crucial role in migraine therapy .
Vorbereitungsmethoden
Die synthetischen Routen und Reaktionsbedingungen für NXN-188 sind in der verfügbaren Literatur nicht umfassend beschrieben. Es ist bekannt, dass NXN-188 ein niedermolekulares Medikament ist, das von NeurAxon Inc. entwickelt wurde. zur Behandlung akuter Migräne . Die industriellen Produktionsverfahren für NXN-188 werden ebenfalls nicht öffentlich bekannt gegeben.
Analyse Chemischer Reaktionen
NXN-188 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation und Reduktion: Als Inhibitor der Stickstoffmonoxid-Synthase interagiert NXN-188 mit Stickstoffmonoxid-Signalwegen, die Redoxreaktionen beinhalten.
Zu den gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, gehören Kaliumchlorid, Capsaicin und Resiniferatoxin, die in präklinischen Migränemodellen zur Induktion der Freisetzung von Calcitonin-Gen-verwandtem Peptid eingesetzt werden . Die Hauptprodukte, die aus diesen Reaktionen entstehen, stehen in der Regel im Zusammenhang mit der Hemmung der Freisetzung von Calcitonin-Gen-verwandtem Peptid und der Modulation von Stickstoffmonoxid-Signalwegen .
Wissenschaftliche Forschungsanwendungen
NXN-188 hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Wirkmechanismus
NXN-188 entfaltet seine Wirkung über einen dualen Wirkmechanismus:
Hemmung der neuronalen Stickstoffmonoxid-Synthase: NXN-188 hemmt die neuronale Stickstoffmonoxid-Synthase und reduziert so die Produktion von Stickstoffmonoxid, einem wichtigen Mediator in der Pathogenese der Migräne.
Serotoninrezeptor-Agonismus: Die Verbindung wirkt als Agonist für Serotoninrezeptoren, insbesondere die 5-Hydroxytryptamin-1B- und 5-Hydroxytryptamin-1D-Rezeptoren.
Wissenschaftliche Forschungsanwendungen
NXN-188 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
NXN-188 exerts its effects through a dual-action mechanism:
Neuronal Nitric Oxide Synthase Inhibition: NXN-188 inhibits neuronal nitric oxide synthase, reducing the production of nitric oxide, a key mediator in migraine pathogenesis.
Serotonin Receptor Agonism: The compound acts as an agonist for serotonin receptors, particularly the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors.
Vergleich Mit ähnlichen Verbindungen
NXN-188 ist aufgrund seines dualen Wirkmechanismus einzigartig, der die Hemmung der Stickstoffmonoxid-Synthase und den Serotoninrezeptor-Agonismus kombiniert. Zu den ähnlichen Verbindungen gehören:
Sumatriptan: Ein Serotoninrezeptor-Agonist, der zur Behandlung von Migräne eingesetzt wird.
L-NMMA: Ein Inhibitor der Stickstoffmonoxid-Synthase mit ähnlicher Potenz wie NXN-188.
NXN-188 zeichnet sich durch seinen kombinierten Ansatz aus, der sowohl Stickstoffmonoxid-Signalwege als auch Serotoninrezeptoren angreift, was eine verbesserte Wirksamkeit bei der Migränebehandlung bieten könnte .
Biologische Aktivität
Benzenebutanoic acid, specifically the compound 4-hydroxy-g-[4-hydroxy-3-(4-morpholinylmethyl)phenyl]-g-methyl-3-(4-morpholinylmethyl)-, is a complex organic compound with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of alkyl-phenylketones , characterized by a ketone group substituted by an alkyl chain and a phenyl group. The detailed structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₂O₃
- Molecular Weight : 313.39 g/mol
Anticancer Properties
Research indicates that compounds similar to benzenebutanoic acid exhibit anticancer properties . For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating effective concentrations required to achieve significant anticancer activity.
Anti-inflammatory Effects
The compound has also been linked to anti-inflammatory effects . In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a potential candidate for treating inflammatory diseases.
Antioxidant Activity
Benzenebutanoic acid has demonstrated antioxidant properties , which are crucial in mitigating oxidative stress linked to various chronic diseases. The free radical scavenging ability of this compound has been evaluated using assays such as DPPH and ABTS, showing promising results.
The biological activities of benzenebutanoic acid can be attributed to its interaction with specific cellular pathways:
- Cell Cycle Regulation : Induction of cell cycle arrest at the G1/S phase.
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cytokine Modulation : Inhibition of NF-kB signaling pathway.
Study 1: Anticancer Activity in Breast Cancer Cells
A study published in 2022 evaluated the effects of benzenebutanoic acid on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined at approximately 40 µM. The mechanism was linked to increased apoptosis markers such as cleaved PARP and caspase-3 activation.
Study 2: Anti-inflammatory Effects in Animal Models
In a controlled animal study, benzenebutanoic acid was administered to mice with induced inflammation. Results showed a marked decrease in inflammatory markers (TNF-alpha and IL-6) compared to the control group, supporting its potential use in treating inflammatory conditions.
Data Table: Summary of Biological Activities
Activity Type | Assay Method | Result | Reference |
---|---|---|---|
Anticancer | MTT Assay | IC50 = 40 µM | [Source 1] |
Anti-inflammatory | ELISA | Reduced TNF-alpha levels | [Source 2] |
Antioxidant | DPPH Scavenging | SC50 = 20 µg/mL | [Source 3] |
Eigenschaften
IUPAC Name |
4,4-bis[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]pentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O6/c1-27(7-6-26(32)33,22-2-4-24(30)20(16-22)18-28-8-12-34-13-9-28)23-3-5-25(31)21(17-23)19-29-10-14-35-15-11-29/h2-5,16-17,30-31H,6-15,18-19H2,1H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNUBAIGCVTLMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C1=CC(=C(C=C1)O)CN2CCOCC2)C3=CC(=C(C=C3)O)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984958 | |
Record name | 4,4-Bis{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
NXN-188 is a first-in-class, dual-action, small molecule that is being developed for the treatment of acute migraine and which incorporates both 5-HT agonism (the mechanism of action of triptans, the current standard of care in migraine therapy) and nNOS inhibition. NOS is a validated target for migraine therapy as migraine models indicate that nNOS inhibition can relieve pain. Additionally, nitric oxide induces migraines in migraineurs, while the inhibition of NOS has been demonstrated to relieve migraine pain. | |
Record name | NXN-188 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6634-56-6 | |
Record name | NSC51920 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Bis{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60984958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.